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Compound Name: Boc-o-Methyl-D-serine
CAS No.: 86123-95-7
Cat. No.: B1370965
Get Quote
Introduction

N-(tert-Butoxycarbonyl)-O-methyl-D-serine (Boc-o-Methyl-D-serine) is a crucial chiral building
block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug
development. As a protected amino acid derivative, its structural integrity, purity, and
stereochemical configuration are paramount to the success of subsequent synthetic steps and
the biological activity of the final product. The "Boc" (tert-Butoxycarbonyl) group provides a
stable, yet readily cleavable, protection for the amine terminus, while the O-methylation of the
side-chain hydroxyl group prevents unwanted side reactions, enhancing its utility as a synthetic
intermediate.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug
development professionals on the essential analytical methods required to fully characterize
Boc-o-Methyl-D-serine. We will delve into the causality behind experimental choices for
techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid
Chromatography (HPLC), offering both theoretical insights and practical, step-by-step
protocols.
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Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the first step in
characterization.

Property Value Source
CAS Number 86123-95-7 [2][3]
Molecular Formula CoH17NOs [2]
Molecular Weight 219.23 g/mol [1114]
Physical Form Solid / Powder [2][4]
Purity (Typical) >95% [2][4]
Boiling Point 355.8 £ 37.0 °C (Predicted) [5]

Logical Workflow for Characterization

A systematic approach ensures all critical quality attributes of the compound are verified. The
workflow begins with confirming the chemical structure and molecular weight, followed by
assessing functional group identity, and concluding with rigorous purity and enantiomeric
integrity analysis.

© 2026 BenchChem. All rights reserved. 2/13 Tech Support


https://www.sigmaaldrich.com/SG/en/product/fluorochempreferredpartner/fluh99c7a4d0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61054969.htm
https://www.sigmaaldrich.com/SG/en/product/fluorochempreferredpartner/fluh99c7a4d0
https://www.benchchem.com/fr/product/b1370965
https://cymitquimica.com/products/54-OR52578/boc-o-methyl-d-serine/
https://www.sigmaaldrich.com/SG/en/product/fluorochempreferredpartner/fluh99c7a4d0
https://cymitquimica.com/products/54-OR52578/boc-o-methyl-d-serine/
https://www.sigmaaldrich.com/SG/en/product/fluorochempreferredpartner/fluh99c7a4d0
https://cymitquimica.com/products/54-OR52578/boc-o-methyl-d-serine/
https://m.chemicalbook.com/ProductChemicalPropertiesCB61054969_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Boc-0-Methyl-D-serine Sample

Confirm |Connectivity Cpnfirm Molecular Weight Confirm Functional Groups

Structural

NMR Spectroscopy Mass Spectrometry 3
( (tH & 3C) ( (LC-MS) FT-IR Spectroscopy

Verified Structure

Purity & Identity Confirmation

Chiral HPLC

Confirm Purity & Enantiomeric Integrity

Fully Characterized Compound

Click to download full resolution via product page

Caption: Overall analytical workflow for Boc-0-Methyl-D-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Verification

Expertise & Experience: NMR is the most powerful technique for unambiguous structure
determination. For Boc-o-Methyl-D-serine, *H NMR confirms the presence and connectivity of
all protons, while 3C NMR verifies the carbon backbone. The key is to distinguish this molecule
from its common isomer, N-Boc-D-serine methyl ester, where the methyl group is on the
carboxylate instead of the side-chain ether. The chemical shifts of the protons on the (3-carbon
(C3) and the methoxy group are diagnostic.

Predicted NMR Data
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Note: Experimental spectra for this specific compound are not widely published. The following
are expected chemical shifts based on fundamental principles and data from analogous
structures.

Table 1: Expected *H NMR Chemical Shifts (400 MHz, CDCIs)

Chemical Shift

Multiplicity Integration Assignment Rationale
(6, ppm)

Carbamate
proton,
typically
broad,

~5.30 d 1H NH

coupling to a-
H.

Alpha-proton,
~4.40 m 1H a-CH coupled to NH

and (3-protons.

Diastereotopic
~3.70 dd 1H B-CHa proton on the (-
carbon.

Diastereotopic
~3.55 dd 1H B-CHb proton on the (-
carbon.

Diagnostic peak:
~3.35 s 3H -O-CHs Methoxy protons
of the ether.

Protons of the
~1.45 S 9H -C(CHs)s tert-butyl group
(Boc).

| >9.0 | br s | 1H | -COOH | Carboxylic acid proton, often very broad or exchanges. |

Table 2: Expected 3C NMR Chemical Shifts (100 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment Rationale
~174.0 C=0 (acid) Carboxylic acid carbon.

Carbamate carbonyl of the Boc
~155.5 C=0 (Boc)

group.

Quaternary carbon of the Boc
~80.0 -C(CHs)s3

group.

B-carbon, shifted downfield by
~72.0 B-CH2

the ether oxygen.

Diagnostic peak: Methox
~59.0 -O-CHs J P Y

carbon of the ether.

a-carbon, attached to the
~55.0 o-CH

nitrogen.

| ~28.3 | -C(CHs)3 | Methyl carbons of the Boc group. |

Protocol: NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of Boc-o0-Methyl-D-serine in ~0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0 ppm).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a standard proton spectrum with 16-32 scans.

o Set the spectral width to cover a range of -1 to 12 ppm.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. Due to the longer relaxation times of quaternary
carbons, ensure a sufficient relaxation delay (e.g., 2-5 seconds) and a larger number of
scans (e.g., 1024 or more) for good signal-to-noise.
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o Set the spectral width to cover a range of 0 to 200 ppm.

o Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,
and baseline correction. Integrate the *H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS): Molecular Weight
Confirmation

Expertise & Experience: MS is essential for confirming the molecular weight, which provides
direct validation of the elemental composition. For Boc-protected compounds, the choice of
ionization technique is critical. Electrospray lonization (ESI) is a "soft" technique ideal for
preventing premature fragmentation of the thermally labile Boc group, ensuring the observation
of the molecular ion.

Expected Mass Spectrum Data (ESI)

e Molecular Formula: CoH17NOs
e Exact Mass: 219.1107 Da
e Mode: Positive or Negative lon Mode

Table 3: Expected lons and Fragments in ESI-MS

m/z lon Species Rationale

Protonated molecular ion

220.1180 [M+H]*+ .

(Positive Mode).

Sodiated adduct, very common
242.0999 [M+Na]* ) N

in ESI (Positive Mode).

Deprotonated molecular ion
218.1034 [M-H]~- _

(Negative Mode).

Loss of isobutylene (56 Da)
164.0917 [M+H-CaHs]* from the Boc group. A

characteristic fragmentation.
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| 120.0655 | [M+H-Boc]* | Loss of the entire Boc group (100 Da). |

Protocol: Liquid Chromatography-Mass Spectrometry
(LC-MS)

Sample Preparation: Prepare a dilute solution of the sample (~10-100 pg/mL) in a suitable
solvent mixture, such as 50:50 Acetonitrile:Water with 0.1% formic acid. The acid aids in
protonation for positive ion mode.

Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an
ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy).

LC Method (for infusion):

o Column: A short C18 column can be used for sample introduction.

o Mobile Phase: Isocratic flow of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
o Flow Rate: 0.2-0.4 mL/min.

MS Acquisition:

o lonization Mode: ESI, Positive and Negative.

o Mass Range: Scan from m/z 50 to 500.

o Source Parameters: Optimize capillary voltage, gas flow, and source temperature to
maximize the signal of the molecular ion and minimize in-source fragmentation.

Data Analysis: Identify the m/z of the molecular ion ((M+H]*, [M+Na]*, or [M-H]~) and confirm
that the measured mass is within 5 ppm of the theoretical exact mass. Look for characteristic
neutral losses.

FT-IR Spectroscopy: Functional Group ldentification

Expertise & Experience: FT-IR provides a rapid confirmation of the key functional groups

present in the molecule. For Boc-o-Methyl-D-serine, the IR spectrum is diagnostic due to the

simultaneous presence of a carbamate, a carboxylic acid, and an ether, and the notable
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absence of a hydroxyl group. This allows for quick differentiation from its precursor, N-Boc-D-
serine.[6]

Table 4: Expected Characteristic FT-IR Absorption Bands

Wavenumber . . . .
( ) Vibration Type Functional Group Rationale
cm-

Broad absorption
] . characteristic of
2500-3300 (broad) O-H stretch Carboxylic Acid
the hydrogen-

bonded -COOH.

N-H bond of the Boc

protecting group.

~3350 N-H stretch Carbamate

C-H bonds of the Boc,
2850-2980 C-H stretch Alkanes methoxy, and

backbone.

Carbonyl of the -

~1740 C=0 stretch Carboxylic Acid
COOH group.

Carbonyl of the Boc
~1700 C=0 stretch Carbamate (Boc) ]
protecting group.

C-O bonds within the

~1160 C-O stretch Ester-like (Boc)
Boc group.

Diagnostic peak:
~1100 C-O-C stretch Ether Asymmetric stretch of

the side-chain ether.

| N/A | O-H stretch | Alcohol | Key Differentiator: The absence of a sharp/broad alcohol O-H
band (~3200-3500 cm~1) confirms O-methylation. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

o Sample Preparation: Place a small amount of the solid Boc-o-Methyl-D-serine powder
directly onto the ATR crystal.
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e Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
» Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Apply pressure to the sample using the ATR anvil to ensure good contact.
o Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1.

« Data Analysis: The resulting spectrum should be automatically ratioed against the
background. Identify the characteristic peaks and compare them to the expected values in
Table 4.

Chiral HPLC: Enantiomeric Purity Assessment

Expertise & Experience: The biological function of chiral molecules is critically dependent on
their stereochemistry. Therefore, confirming the enantiomeric purity of Boc-o-Methyl-D-serine
IS a non-negotiable step. Chiral HPLC is the gold standard for this analysis. The most direct
and robust method involves the use of a Chiral Stationary Phase (CSP) that can differentiate
between the D- and L-enantiomers. Polysaccharide-based CSPs are exceptionally versatile for
this purpose.[7]

Protocol: Chiral Stationary Phase HPLC

o Sample Preparation: Prepare a stock solution of Boc-o-Methyl-D-serine at 1 mg/mL in the
mobile phase or a compatible solvent (e.g., ethanol or isopropanol). Prepare a racemic (D/L)
standard if available to confirm peak identity and resolution.

e Instrumentation: A standard HPLC system with a UV detector.
e HPLC Method:

o Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series). The selection
of the specific column may require screening.[8]

o Mobile Phase: A mixture of a non-polar solvent (like n-Hexane or Heptane) and an alcohol
modifier (like Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol.
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An acidic modifier (0.1% Trifluoroacetic Acid - TFA) is often added to suppress ionization
of the carboxylic acid and improve peak shape.

o Flow Rate: 0.5 - 1.0 mL/min.
o Column Temperature: 25 °C.
o Detection: UV at 210-220 nm (where the carbamate and carboxyl groups absorb).

o Injection Volume: 5-10 pL.

o Data Analysis:

o Run the racemic standard to determine the retention times of both the D- and L-
enantiomers and to calculate the resolution factor (Rs > 1.5 is ideal).

o Run the Boc-o-Methyl-D-serine sample.

o Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_D -
Area L)/ (Area_D + Area_L)] x 100

o The sample should show a single major peak corresponding to the D-enantiomer, with the
area of the L-enantiomer peak being at or below the specified impurity threshold.

Conclusion

The rigorous characterization of Boc-o-Methyl-D-serine is achieved through the orthogonal
application of NMR, MS, FT-IR, and chiral HPLC. This suite of techniques provides a self-
validating system: NMR confirms the detailed chemical structure, MS verifies the molecular
weight, FT-IR identifies the requisite functional groups, and chiral HPLC guarantees the
enantiomeric integrity. Following these detailed protocols will ensure the quality and reliability of
this important synthetic building block, enabling confidence in subsequent research and
development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. benchchem.com [benchchem.com]

e 2. Boc-0-Methyl-D-serine | 86123-95-7 [sigmaaldrich.com]

¢ 3. Boc-o-methyl-D-serine | 86123-95-7 [chemicalbook.com]

e 4. Boc-O-Methyl-D-serine | CymitQuimica [cymitquimica.com]

e 5. Boc-o0-methyl-D-serine CAS#: 86123-95-7 [m.chemicalbook.com]

¢ 6. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | CBH15NO5 | CID 637603 -
PubChem [pubchem.ncbi.nim.nih.gov]

¢ 7. chromatographyonline.com [chromatographyonline.com]
¢ 8. shimadzu.com [shimadzu.com]

¢ To cite this document: BenchChem. [Application Note: Comprehensive Characterization of
Boc-o-Methyl-D-serine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370965/docs#application-note-comprehensive-
characterization-of-boc-o-methyl-d-serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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